3-Fluoro-5-methylbenzoic acid

Übersicht

Beschreibung

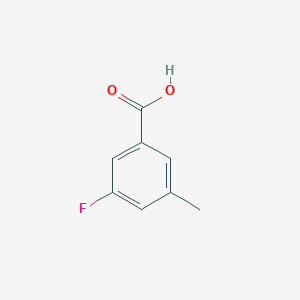

3-Fluoro-5-methylbenzoic acid (CAS: 518070-19-4) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₇FO₂ (MW: 154.14 g/mol). It features a fluorine atom at the meta position (C3) and a methyl group at the para position (C5) relative to the carboxylic acid group. Key physicochemical properties include:

- Melting Point: 141–143°C .

- pKa: ~3.93 (predicted) .

- Solubility: Water-soluble at 25°C .

- Applications: Intermediate in synthesizing mGluR5 receptor antagonists , quinolone antibiotics , and anthranilic diamide insecticides .

The fluorine atom enhances electron-withdrawing effects, while the methyl group contributes steric bulk, collectively influencing reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-methylbenzoic acid typically involves the introduction of a fluorine atom into a methylbenzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position on the benzene ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of environmentally benign fluorinating agents is preferred to minimize the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-5-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield fluorinated benzoic acid derivatives, while reduction can produce fluorinated benzyl alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Compounds

3-Fluoro-5-methylbenzoic acid serves as a vital intermediate in the synthesis of various pharmaceutical agents. Its fluorinated structure enhances lipophilicity, which is crucial for drug absorption and efficacy.

Case Study: Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit potent antimicrobial properties. For instance, compounds derived from this acid have been shown to inhibit Gram-positive bacteria effectively, making them potential candidates for new antibiotics .

Organic Synthesis

This compound is widely utilized in organic synthesis as a building block for more complex structures. Its carboxylic acid functional group allows for various chemical transformations, including:

- Esterification

- Amidation

- Friedel-Crafts Acylation

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Esterification | Formation of esters with alcohols | |

| Amidation | Reaction with amines to form amides | |

| Friedel-Crafts Acylation | Acylation of aromatic compounds |

Material Science

In material science, this compound is used in the development of polymer materials and coatings due to its unique chemical properties. The incorporation of fluorine can enhance the thermal stability and chemical resistance of polymers.

Research Applications

Research studies have cited the use of this compound in various experimental setups, particularly in biochemistry and molecular biology.

Example Research Findings

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with other molecules. This can lead to changes in the electronic distribution within the benzene ring, affecting the compound’s acidity and overall chemical behavior. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

*Estimated due to electron-withdrawing NO₂ group. †Predicted based on trifluoromethyl’s strong electron-withdrawing effect. ‡Predicted based on substituent electronic effects.

Key Research Findings

Synthetic Versatility: Nitration of this compound under mild conditions (H₂SO₄, KNO₃, 0°C) achieves regioselective C2 nitration, enabling efficient scale-up for insecticide production .

Solubility and Bioavailability : The methyl group in this compound improves solubility compared to purely fluorinated analogues (e.g., 3-fluoro-5-hydroxybenzoic acid), enhancing its utility in aqueous-phase reactions .

Toxicity Profile : While the target compound is classified as an irritant , nitro derivatives may pose additional hazards due to nitro group reactivity, requiring careful handling .

Biologische Aktivität

3-Fluoro-5-methylbenzoic acid (CAS Number: 518070-19-4) is an aromatic carboxylic acid that has garnered attention for its potential biological activities. This compound features a fluorine atom at the meta position and a methyl group at the para position relative to the carboxylic acid group on the benzene ring. Its unique structure allows it to interact with various biological systems, making it a candidate for pharmacological exploration.

- Molecular Formula : C₈H₇FO₂

- Molecular Weight : 154.14 g/mol

- Structure : The presence of the fluorine atom and the methyl group significantly influences its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Receptor Interaction :

- It has been identified as a potential antagonist for metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in neurotransmission and is implicated in various neurological disorders. This interaction suggests potential therapeutic applications in treating conditions like anxiety, depression, and schizophrenia.

-

Insecticidal Properties :

- Preliminary studies have shown that this compound may possess insecticidal properties, indicating its utility in agricultural applications.

-

Metabolic Studies :

- Research into the metabolic pathways of substituted benzoic acids, including this compound, has demonstrated that phase II glucuronidation or glycine conjugation reactions dominate its metabolism in rats . Understanding these metabolic pathways is essential for evaluating its safety and efficacy as a pharmaceutical agent.

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Electron-Withdrawing Effects : The fluorine atom's electron-withdrawing properties can enhance the compound's reactivity, affecting its interactions with enzymes and receptors.

- Modulation of Glutamatergic Signaling : By acting as an mGluR5 antagonist, it may modulate glutamatergic signaling pathways, which are critical in various neurological processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 2-Fluoro-5-methylbenzoic acid | C₈H₇F O₂ | Antagonistic effects on mGluR receptors |

| 5-Fluoro-2-methylbenzoic acid | C₈H₇F O₂ | Similar receptor interactions |

| 3-Fluorobenzoic acid | C₇H₅F O₂ | General toxicity studies |

This table illustrates the variations in biological activity among different fluorinated benzoic acids, emphasizing how structural differences can lead to distinct pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the potential applications of this compound in medicinal chemistry:

-

Pharmacological Exploration :

- Ongoing research aims to explore its efficacy as a pharmaceutical intermediate or active ingredient in drug formulations targeting neurological conditions.

-

Insecticide Development :

- Investigations into its insecticidal properties could lead to new agrochemical products that are environmentally sustainable and effective against pests.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-fluoro-5-methylbenzoic acid, and how do reaction conditions influence yield?

The synthesis of fluorinated benzoic acids often involves halogenation or functional group interconversion. For this compound, a plausible route is the directed ortho-metalation (DoM) strategy using a methyl-substituted benzene precursor. For example, starting from 3-methylbenzoic acid, fluorination can be achieved via electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled temperature (0–25°C) . Reaction optimization should focus on solvent polarity (e.g., DMF for polar intermediates) and stoichiometry to minimize side reactions (e.g., over-fluorination). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

Q. How can researchers verify the purity and structural integrity of this compound?

Characterization should include:

- NMR Spectroscopy : H NMR (DMSO-d6) to confirm fluorine-induced deshielding (δ ~7.5–8.5 ppm for aromatic protons) and methyl group integration (δ ~2.3 ppm). F NMR (CFCl3 reference) should show a singlet near δ -110 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS to confirm molecular ion [M-H]⁻ at m/z 168.1 .

- Melting Point : Compare observed mp (literature data pending) with analogs like 3-fluorobenzoic acid (mp 122–124°C) .

Q. What safety protocols are essential when handling this compound?

As a fluorinated aromatic acid, it may irritate skin, eyes, and respiratory systems. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store separately from strong oxidizers (e.g., peroxides) and bases to avoid exothermic reactions. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for derivatization studies?

Regioselective reactions require directing-group strategies. The carboxylic acid group can act as a meta-director, enabling electrophilic substitution at the 5-position (already occupied by methyl). To modify the 2- or 4-positions, protect the acid as a methyl ester, then perform nitration or sulfonation. Deprotection with LiOH/THF regenerates the acid . Computational tools (e.g., DFT calculations) can predict reactive sites by analyzing electron density maps and Fukui indices .

Q. What experimental approaches resolve contradictions in solubility data for fluorinated benzoic acids?

Discrepancies in solubility (e.g., polar vs. nonpolar solvents) arise from substituent effects. For this compound, systematic solubility testing in graded solvent systems (water, ethanol, DCM) at 25°C is recommended. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. The methyl group enhances lipophilicity, likely reducing water solubility compared to 3-fluorobenzoic acid (which is highly water-soluble due to smaller substituents) .

Q. How can this compound serve as a precursor in medicinal chemistry?

Its structure is amenable to derivatization for drug discovery:

- Esterification : Convert to methyl esters for improved membrane permeability in biological assays.

- Amide Formation : Couple with amines via EDC/HOBt to create potential enzyme inhibitors (e.g., targeting cyclooxygenase) .

- Metal Complexation : Explore coordination with transition metals (e.g., Cu²⁺) for antimicrobial activity studies .

Q. What computational methods predict the acid dissociation constant (pKa) of this compound?

Use quantum mechanical software (e.g., Gaussian, Spartan) to calculate pKa via thermodynamic cycles. Compare with experimental values derived from potentiometric titration (in 0.1 M KCl, 25°C). Substituent effects: The electron-withdrawing fluoro group lowers pKa (increases acidity), while the methyl group (electron-donating) counteracts this effect. Predicted pKa ≈ 2.8–3.2 .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for fluorinated benzoic acid derivatives?

Variations in mp data often stem from impurities or polymorphic forms. For this compound:

- Recrystallize from multiple solvents (e.g., ethanol vs. acetone) to isolate pure polymorphs.

- Perform DSC (differential scanning calorimetry) to detect phase transitions.

- Cross-reference with structurally similar compounds (e.g., 3-fluoro-4-methylbenzoic acid, mp 169–171°C ).

Eigenschaften

IUPAC Name |

3-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUFVYIUPYNLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380937 | |

| Record name | 3-Fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-19-4 | |

| Record name | 3-Fluoro-5-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518070-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-fluoro-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.